UT‑A1 Inhibitory Potency vs. the Classic UT Inhibitor Dimethylthiourea (DMTU)
The target compound inhibits rat UT‑A1 with an IC₅₀ of 5.0 µM (5.00E+3 nM), making it approximately 400‑ to 600‑fold more potent than the classical UT inhibitor dimethylthiourea (DMTU), which exhibits UT‑A1 IC₅₀ values of 2–3 mM [1][2]. This potency gain is critical because DMTU concentrations required for UT inhibition cannot be achieved in vivo without systemic toxicity, whereas the target compound operates in a concentration range compatible with drug‑like pharmacokinetics.
| Evidence Dimension | UT‑A1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 5.0 µM (5.00E+3 nM) |
| Comparator Or Baseline | Dimethylthiourea (DMTU): 2–3 mM (2,000–3,000 µM) |
| Quantified Difference | ~400‑ to 600‑fold greater potency |
| Conditions | Rat UT‑A1 expressed in MDCK cells; 15‑min fluorescence plate‑reader assay |
Why This Matters
A >400‑fold improvement in UT‑A1 potency over the prototypical tool compound justifies selecting this chemotype for UT‑targeted diuretic lead optimization.
- [1] BindingDB Entry BDBM50575418. Inhibition of rat UT‑A1; IC₅₀ = 5.00E+3 nM. Accessed 2026‑04‑29. View Source
- [2] Esteva‑Font C, Phuan PW, Anderson MO, Verkman AS. A Small Molecule Screen Identifies Selective Inhibitors of Urea Transporter UT‑A. Chemistry & Biology. 2013;20(10):1235‑1244. (Reports DMTU IC₅₀ = 2–3 mM) View Source
